2-OCTYL ACRYLATE

Description

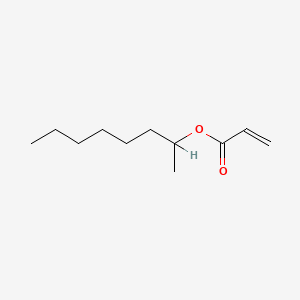

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCKEGFHGRMLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020316 | |

| Record name | 2-Octyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42928-85-8 | |

| Record name | 2-Octyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42928-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylheptyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042928858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42928-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Octyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-octyl acrylate (B77674) monomer. The information is intended for researchers, scientists, and professionals in drug development who may utilize this monomer in polymer synthesis for various applications, including the formulation of advanced drug delivery systems and medical adhesives.

Chemical Identity and Structure

2-Octyl acrylate, also known as 1-methylheptyl acrylate, is an acrylic acid ester with a branched octyl group. Its chemical structure confers a combination of hydrophobicity and reactivity, making it a versatile monomer in polymer chemistry. It is increasingly recognized as a bio-based alternative to fossil-fuel-derived acrylates, as it can be synthesized from castor oil.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, polymerization, and the performance of the resulting polymers. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₀O₂ | [1][3][4] |

| Molecular Weight | 184.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Odor | Ester-like | [5] |

| Density | 0.8754 g/cm³ at 20°C | [4] |

| Boiling Point | 227.7 °C at 760 mmHg | [3] |

| 79 °C at 5.4 Torr | [4] | |

| Melting Point | Not available (liquid at room temperature) | |

| Viscosity | 1-3 mPa·s at 25°C | |

| Refractive Index | 1.434 | [3] |

| Vapor Pressure | 7 Pa at 20°C | [4] |

Solubility and Partition Coefficient

| Property | Value | Source |

| Water Solubility | 13.35 mg/L at 20.12°C | [4] |

| LogP | 4.68 at 25°C | [4] |

Thermal Properties and Polymer Characteristics

| Property | Value | Source |

| Flash Point | 74.7 °C | [3] |

| Glass Transition Temperature (Tg) of Homopolymer | -44 °C to -47°C | [1][2] |

| Melting Point of Homopolymer | 40 °C | [6][7] |

Experimental Protocols

The determination of the physicochemical properties of this compound monomer follows standard analytical laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask.

-

The heating mantle is turned on, and the liquid is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Principle: Density is the mass per unit volume of a substance. A pycnometer is used for precise measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with distilled water of a known density at a specific temperature.

-

The weight of the pycnometer filled with water is recorded.

-

The density of the this compound is calculated using the weights of the empty pycnometer, the pycnometer filled with the monomer, and the pycnometer filled with water, along with the known density of water.

Viscosity Measurement

Principle: Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer.

Apparatus:

-

Rotational viscometer or a capillary viscometer

-

Constant temperature bath

Procedure (using a rotational viscometer):

-

A sample of this compound is placed in the sample holder of the viscometer.

-

The sample is allowed to equilibrate to the desired temperature using the constant temperature bath.

-

The viscometer is started, and the spindle rotates at a set speed.

-

The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

The viscosity is read directly from the instrument or calculated based on the instrument's constants.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the sample is allowed to spread into a thin film.

-

The sample is allowed to come to the desired temperature by the water circulator.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Synthesis and Polymerization Workflow

This compound is typically synthesized via esterification of 2-octanol (B43104) with acrylic acid. The resulting monomer can then undergo free-radical polymerization to form poly(this compound).

Caption: Workflow for the synthesis of this compound monomer and its subsequent polymerization.

Free-Radical Polymerization Mechanism

The polymerization of this compound typically proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.

Caption: The three stages of free-radical polymerization of this compound.

References

- 1. Biobased Monomer | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 2. 2-OA (Bio-based Octyl Acrylate) - Teckrez LLC [teckrez.com]

- 3. This compound|42928-85-8 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 42928-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. scipoly.com [scipoly.com]

- 7. This compound POLYMER | 25266-13-1 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Octyl Acrylate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-octyl acrylate (B77674). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organic molecules.[1][2] This document outlines predicted spectral data, experimental methodologies, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-octyl acrylate is expected to show characteristic signals for both the acrylate vinyl protons and the octyl chain protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electronegativity of the ester oxygen. The vinyl protons will appear as distinct multiplets in the downfield region, typically between 5.8 and 6.4 ppm.[3][4] The protons of the octyl group will be observed in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | H₂C=CH- | ~ 6.40 | dd | Jac ≈ 17.4, Jab ≈ 1.5 | 1H |

| H-b | H₂C=CH- | ~ 5.82 | dd | Jbc ≈ 10.5, Jab ≈ 1.5 | 1H |

| H-c | H₂C=CH- | ~ 6.13 | dd | Jac ≈ 17.4, Jbc ≈ 10.5 | 1H |

| H-1' | -O-CH(CH₃)- | ~ 4.90 - 5.10 | sextet | ~ 6.3 | 1H |

| H-2' | -CH(CH₃)CH₂- | ~ 1.55 - 1.70 | m | 2H | |

| H-3' to H-7' | -(CH₂)₅- | ~ 1.25 - 1.40 | m | 8H | |

| H-8' | -CH₂-CH₃ | ~ 0.88 | t | ~ 6.9 | 3H |

| H-1'' | -CH(CH₃)- | ~ 1.28 | d | ~ 6.3 | 3H |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Below is a diagram illustrating the molecular structure of this compound with proton assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[1] The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.[5][6] The sp² hybridized carbons of the vinyl group will appear in the range of 128-131 ppm, while the sp³ hybridized carbons of the octyl chain will be found in the upfield region.[5][7]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| C-1 | -C=O | ~ 166.0 |

| C-2 | H₂C=CH- | ~ 128.5 |

| C-3 | H₂C=CH- | ~ 130.8 |

| C-1' | -O-CH(CH₃)- | ~ 70.0 |

| C-2' | -CH(CH₃)CH₂- | ~ 38.5 |

| C-3' | -CH₂- | ~ 25.5 |

| C-4' | -CH₂- | ~ 29.2 |

| C-5' | -CH₂- | ~ 29.1 |

| C-6' | -CH₂- | ~ 31.7 |

| C-7' | -CH₂- | ~ 22.6 |

| C-8' | -CH₃ | ~ 14.0 |

| C-1'' | -CH(CH₃)- | ~ 21.0 |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is provided below.[1][8]

A. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

B. Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K (25 °C)

C. Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 scans are often necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K (25 °C)

D. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Logical Workflow for Spectral Analysis

The following diagram illustrates a systematic approach to the structural elucidation of an organic molecule using NMR spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Functional Group Identification of 2-Octyl Acrylate using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2-octyl acrylate (B77674), a monomer increasingly utilized in the synthesis of polymers for various applications, including in the pharmaceutical and medical device industries. This document outlines the theoretical basis for the spectroscopic analysis, a detailed experimental protocol, and a summary of the characteristic vibrational frequencies for the functional groups present in 2-octyl acrylate.

Introduction to FTIR Spectroscopy for Acrylate Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the functional groups within the molecule.

This compound (C11H20O2) is an ester of acrylic acid and 2-octanol. Its chemical structure, featuring a vinyl group, an ester linkage, and a long alkyl chain, gives rise to a characteristic infrared spectrum. The principal functional groups amenable to FTIR analysis are the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, the carbon-oxygen single bonds (C-O) of the ester, and the various carbon-hydrogen bonds (C-H) of the octyl chain and the vinyl group.

Key Functional Groups and Their Vibrational Frequencies

The FTIR spectrum of this compound is dominated by the characteristic absorption bands of its constituent functional groups. The interpretation of the spectrum relies on the identification of these key peaks. The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below. These assignments are based on established correlations for acrylates and related ester compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 3100 - 3000 | =C-H stretching | Vinyl | Medium |

| ~ 2960 - 2850 | C-H stretching (asymmetric & symmetric) | Alkyl (Octyl) | Strong |

| ~ 1725 | C=O stretching | Ester | Strong |

| ~ 1635 | C=C stretching | Vinyl | Medium |

| ~ 1465 | C-H bending (scissoring) | Alkyl (CH₂) | Medium |

| ~ 1380 | C-H bending (rocking) | Alkyl (CH₃) | Medium |

| ~ 1270 - 1150 | C-O-C stretching (asymmetric) | Ester | Strong |

| ~ 1065 | C-O-C stretching (symmetric) | Ester | Strong |

| ~ 985 | =C-H bending (out-of-plane) | Vinyl | Medium |

| ~ 810 | =C-H bending (out-of-plane) | Vinyl | Medium |

Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.

Experimental Protocol for FTIR Analysis of this compound

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples.

3.1. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

3.2. Sample Preparation

As this compound is a liquid, minimal sample preparation is required for ATR-FTIR analysis. Ensure the sample is at room temperature and free of any solid impurities.

3.3. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

Set the data collection parameters. Typical parameters for routine analysis are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 or 32 (to improve signal-to-noise ratio)

-

-

Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. The background spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

3.4. Sample Analysis

-

Place a small drop of the this compound sample onto the center of the ATR crystal using a clean pipette. The sample should completely cover the crystal surface.

-

Acquire the FTIR spectrum of the sample.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.5. Post-Analysis Cleaning

-

After the analysis is complete, carefully clean the ATR crystal.

-

Wipe away the this compound sample with a lint-free wipe.

-

Clean the crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residual sample.

-

Perform a final wipe with a dry, lint-free cloth.

-

It is good practice to collect a new background spectrum after cleaning to ensure no sample residue remains.

Visualization of the Analytical Workflow

The logical flow of the FTIR analysis for functional group identification in this compound can be visualized as follows:

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a rapid, reliable, and straightforward method for the identification of the key functional groups in this compound. By following the detailed experimental protocol and using the provided table of characteristic vibrational frequencies, researchers, scientists, and drug development professionals can confidently verify the chemical identity and purity of this important monomer. The unique spectral fingerprint provided by FTIR is an invaluable tool in quality control and chemical synthesis.

References

2-octyl acrylate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-octyl acrylate (B77674), a versatile acrylic monomer. This document details its chemical identity, physicochemical properties, synthesis, polymerization, and applications, with a focus on information relevant to scientific research and development.

Core Chemical Identity

CAS Number: 42928-85-8[1][2][3][4][5]

Molecular Structure:

2-Octyl acrylate, also known as 1-methylheptyl acrylate, consists of an eight-carbon branched alkyl chain (an octyl group attached at the second carbon) ester-linked to an acrylate functional group.[2][3][4]

-

Synonyms: 1-Methylheptyl acrylate, 2-Propenoic acid, 1-methylheptyl ester, octan-2-yl prop-2-enoate[4]

Physicochemical and Quantitative Data

The properties of this compound make it suitable for a wide range of applications, including as a hydrophobic and flexible component in polymers.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Ester-like | [6] |

| Density | 0.8754 g/cm³ at 20 °C | [1] |

| Boiling Point | 227.7 °C at 760 mmHg | [4] |

| 79 °C at 5.4 Torr | [1] | |

| Flash Point | 74.7 °C | [4] |

| Water Solubility | 13.35 mg/L at 20.12 °C | [1] |

| Refractive Index | 1.434 | [4] |

| Vapor Pressure | 0.0765 mmHg at 25 °C | [4] |

| Glass Transition Temperature (Tg) of Polymer | < -65 °C | [2] |

Experimental Protocols

Synthesis of this compound

Two primary industrial methods for the synthesis of this compound are direct esterification and transesterification. A significant portion of commercially available this compound is derived from bio-based sources, specifically from 2-octanol (B43104) obtained from castor oil.[6][7][8]

1. Direct Esterification of 2-Octanol with Acrylic Acid

This method involves the reaction of 2-octanol with acrylic acid in the presence of an acid catalyst.

-

Reactants: 2-octanol and acrylic acid, often in a molar ratio ranging from 10:1 to 1:10.[9]

-

Catalyst: A sulfonic acid catalyst, which can be either heterogeneous (e.g., cation exchange resin) or homogeneous.[9][10]

-

Reaction Conditions: The reaction is typically carried out at a temperature of 60°C to 130°C.[9] Water formed during the reaction is continuously removed to shift the equilibrium towards the product.[10]

-

Purification: The process involves several purification steps, including the removal of the acid catalyst followed by distillation to obtain pure this compound.[10][11] A key challenge is to minimize the formation of octenes as byproducts during distillation.[11]

2. Transesterification of a Light Acrylate with 2-Octanol

This process involves the reaction of a light acrylate, such as ethyl acrylate, with 2-octanol.

-

Reactants: A light alcohol acrylate (e.g., methyl, ethyl, or butyl acrylate) and 2-octanol.[12]

-

Catalyst: An alkyl titanate catalyst, such as ethyl titanate or 2-octyl titanate, is used.[12]

-

Reaction Conditions: The light alcohol generated during the reaction is continuously removed as an azeotropic mixture with the light acrylate.[12]

-

Purification: The crude reaction mixture is purified using a two-column distillation process to separate the pure this compound from unreacted starting materials and the catalyst, which can be recycled.[12]

Polymerization of this compound

This compound can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers.

Emulsion Polymerization

This is a common method for producing acrylic dispersions.

-

Monomers: this compound, optionally with other comonomers like isobornyl methacrylate.[13]

-

Initiator: A water-soluble radical initiator.

-

Surfactants: A combination of anionic and non-ionic surfactants is often used to stabilize the polymer particles in the aqueous phase.[13]

-

Process: The polymerization can be carried out as a seeded semi-batch process where the monomers are fed into the reactor at a controlled rate.[7] This "starved-feed" condition helps to maintain high conversion and control the polymer composition.[7]

-

Challenges: Due to the hydrophobicity of this compound, coagulum formation can be a challenge. Strategies to mitigate this include slower monomer feeding rates and the use of cyclodextrins.[13]

Visualized Workflows and Pathways

Synthesis of this compound via Direct Esterification

Caption: Direct Esterification Synthesis of this compound.

Emulsion Polymerization of this compound

Caption: Emulsion Polymerization of this compound.

Applications in Research and Development

While this compound is primarily an industrial monomer used in coatings, adhesives, and plastics, its unique properties lend it to potential applications in more specialized fields.[6][14]

-

Biomedical Materials: Its flexibility and hydrophobicity make it a candidate for use in soft tissue adhesives and as a component in drug-eluting membranes where controlled release of hydrophobic drugs is desired.[14]

-

Sustainable Polymers: The availability of bio-based this compound makes it an attractive monomer for developing more sustainable polymer products.[6][8]

-

Advanced Coatings: In coatings, it can improve properties such as scrub resistance and weatherability.[8][15]

Safety and Handling

This compound requires careful handling due to its potential health and safety hazards.

-

Hazards: It is classified as a skin irritant and may cause an allergic skin reaction.[5][16] It can also cause respiratory irritation.[5][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling this chemical.[3][4]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[4] The presence of an inhibitor is necessary to prevent spontaneous polymerization, which can be violent if the material is overheated.[3]

-

Spills: In case of a spill, contain the material and absorb it with a suitable inert material.[5] Ensure adequate ventilation and prevent it from entering drains.[16]

Analytical Methods

Several analytical techniques can be used for the detection and quantification of this compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and quantitative analysis of this compound, particularly in the context of residual monomer analysis in polymers or food contact materials.[17][18]

-

Spectroscopy: Infrared (IR) spectroscopy can be used for qualitative analysis.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are employed for structural elucidation and identification.[18][19]

References

- 1. This compound | 42928-85-8 [chemicalbook.com]

- 2. epluschemical.com [epluschemical.com]

- 3. download.basf.com [download.basf.com]

- 4. download.basf.com [download.basf.com]

- 5. download.basf.com [download.basf.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]

- 8. basf.com [basf.com]

- 9. WO2014149669A1 - Selective synthesis of this compound by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]

- 10. US9403750B2 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]

- 11. EP2773608A1 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]

- 12. US9296679B2 - Method for the production of this compound by means of transesterification - Google Patents [patents.google.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. epluschemical.com [epluschemical.com]

- 15. specialchem.com [specialchem.com]

- 16. capotchem.cn [capotchem.cn]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Detection Method and Analysis Technology of Octyl Acrylate-Chemwin [en.888chem.com]

- 19. This compound(42928-85-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Bio-Based Synthesis of 2-Octyl Acrylate from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical processes has driven significant research into bio-based monomers. 2-Octyl acrylate (B77674) (2-OA), a valuable monomer for polymers used in adhesives, coatings, and other high-performance applications, can be sustainably sourced from castor oil.[1][2] This technical guide provides an in-depth overview of the synthesis of 2-OA from this renewable, non-edible feedstock, detailing both chemo-catalytic and bio-catalytic methodologies.[1][3] It serves as a comprehensive resource, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in this field.

Overall Synthesis Pathway

The conversion of castor oil into 2-octyl acrylate is a multi-step process that begins with the extraction of the primary chemical precursor from the oil, followed by its conversion to the final acrylate monomer. The overall pathway can be summarized in two main stages:

-

Generation of 2-Octanol (B43104) from Castor Oil : Castor oil is first hydrolyzed to yield ricinoleic acid. This intermediate is then subjected to alkali-induced cleavage (pyrolysis) to produce 2-octanol and sebacic acid, a valuable co-product used in the polyamide industry.[3][4]

-

Acrylation of 2-Octanol : The resulting bio-based 2-octanol is esterified with acrylic acid or transesterified with a light alcohol acrylate to form the desired this compound monomer.[3][5][6]

The following diagram illustrates this overarching chemical journey from a renewable feedstock to a functional monomer.

Caption: Overall synthesis pathway from castor oil to this compound.

Production of 2-Octanol from Castor Oil

The key step in producing the alcohol precursor is the caustic fusion or alkali pyrolysis of ricinoleic acid derived from castor oil. This reaction cleaves the 18-carbon fatty acid chain, yielding 8-carbon 2-octanol and 10-carbon dicarboxylic sebacic acid.[4][7]

Experimental Protocol: Alkali Pyrolysis of Castor Oil

This protocol is adapted from methodologies described in the literature for the alkali pyrolysis of castor oil.[4][8][9]

-

Saponification : In a suitable reactor, saponify castor oil with an aqueous sodium hydroxide (B78521) solution to form sodium ricinoleate (B1264116) and glycerol.[9]

-

Mixing : To the saponified mixture, add additional sodium hydroxide, a catalyst such as red lead (Pb₃O₄), and a high-boiling point solvent like mineral oil to facilitate even heat distribution and prevent charring.[4][8]

-

Pyrolysis : Heat the mixture to approximately 280-300°C under an inert atmosphere (e.g., nitrogen). The 2-octanol and water will distill over as they are formed.

-

Collection : Collect the distillate, which will consist of an organic layer (primarily 2-octanol with some 2-octanone) and an aqueous layer.

-

Separation & Purification : Separate the organic layer. The remaining reaction mass in the reactor contains the disodium (B8443419) salt of sebacic acid, which can be recovered by dissolving the mass in hot water and acidifying with a mineral acid (e.g., sulfuric acid) to precipitate the sebacic acid.[9] The crude 2-octanol is purified by fractional distillation.

Quantitative Data: 2-Octanol Synthesis

The efficiency of the alkali pyrolysis step can be optimized by adjusting parameters such as temperature, catalyst, and reaction time.

| Parameter | Value | Yield (2-Octanol) | Yield (Sebacic Acid) | Reference |

| Method | Conventional Heating | 70.1% | 72.5% | [4] |

| Catalyst | 1% Red Lead | [4] | ||

| Temperature | 280 ± 2°C | [4] | ||

| Method | Microwave Irradiation | 62.6% | 76.2% | [10] |

| Temperature | 240°C | [10] | ||

| Time | 20 min | [10] |

Synthesis of this compound from 2-Octanol

With bio-based 2-octanol in hand, the final step is the addition of the acrylate group. This can be achieved through traditional acid catalysis or by employing enzymatic methods for a greener process.

Method A: Chemo-Catalytic Direct Esterification

Direct esterification involves the reaction of 2-octanol with acrylic acid in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed during the reaction is continuously removed.[11]

This protocol is based on continuous industrial processes described in patent literature.[5][11]

-

Feed Preparation : Prepare a feed stream containing 2-octanol, acrylic acid (typically in a slight molar excess), an acid catalyst (e.g., a sulfonic acid), and one or more polymerization inhibitors (e.g., hydroquinone).

-

Reaction : Introduce the feed into a heated reactor equipped with a distillation column. Maintain the reaction temperature between 80-130°C.

-

Water Removal : The water formed during the esterification is removed by azeotropic distillation with 2-octanol. The condensed heteroazeotrope is passed to a decanter, where the aqueous phase is separated, and the organic phase (rich in 2-octanol) is recycled back to the reactor.[11]

-

Purification : The crude reaction mixture, containing 60-90% this compound, is sent to a purification train.[11] This involves catalyst removal (e.g., by extraction) followed by vacuum distillation to separate unreacted starting materials (which are recycled) from the pure this compound product.[5][11]

The diagram below outlines the key stages in a continuous direct esterification process for this compound production.

References

- 1. basf.com [basf.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]

- 4. Sebacic acid and 2-octanol from castor oil | Semantic Scholar [semanticscholar.org]

- 5. EP2773608A1 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]

- 6. US9296679B2 - Method for the production of this compound by means of transesterification - Google Patents [patents.google.com]

- 7. castoroil.in [castoroil.in]

- 8. Sciencemadness Discussion Board - 2-octanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. US9403750B2 - Method for producing this compound by direct esterification - Google Patents [patents.google.com]

Computational Modeling of 2-Octyl Acrylate Monomer Properties: A Technical Guide

Introduction

2-Octyl Acrylate (B77674) (2-OA) is an acrylate ester monomer gaining significant industrial and research interest. Derived from bio-based sources like castor oil, it presents a sustainable alternative to traditional petroleum-based isomers such as 2-ethylhexyl acrylate (2-EHA).[1][2] Its favorable properties, including hydrophobicity, flexibility, and low skin irritation potential, make it a valuable component in the synthesis of polymers for pressure-sensitive adhesives, coatings, and biomedical applications.[2][3] Understanding the fundamental physicochemical properties of the 2-OA monomer is crucial for designing and optimizing these materials.

Computational modeling offers a powerful and efficient approach to predict and analyze monomer properties at an atomic level.[4] Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) modeling provide deep insights into electronic structure, reactivity, and bulk material behavior, often complementing or guiding experimental work.[4][5] This technical guide provides an in-depth overview of the computational methodologies used to model 2-OA properties, presents key data in a structured format, and offers detailed protocols for researchers and scientists in the field.

Physicochemical and Modeled Properties of 2-Octyl Acrylate

Computational models are validated by comparing their predictions against experimentally determined properties. The following table summarizes key quantitative data for the 2-OA monomer and its corresponding polymer, drawing from both experimental measurements and computational studies.

| Property | Value | Method / Source |

| Monomer Properties | ||

| Molecular Formula | C₁₁H₂₀O₂ | Standard |

| Molecular Weight | 184.28 g/mol | Standard[2][6][7] |

| Density | 0.8754 g/cm³ | Experimental[7] |

| Boiling Point | 220°C (approx.) | Experimental[6] |

| 79°C @ 5.4 Torr | Experimental[7] | |

| Refractive Index | 1.434 | Experimental[7] |

| Water Solubility | 0.01 g/L @ 25°C | Experimental[6] |

| Reactivity Ratios | Q = 0.33, e = 0.58 | Experimental[6] |

| Biobased Carbon Content | 73% | Experimental (ISO 16620)[2] |

| Polymer Properties | ||

| Glass Transition Temp. (Tg) | -44°C | Experimental (DSC)[2] |

| -65°C | Experimental[6] | |

| 228 K (-45°C) | Computational (MD)[8] | |

| Computational Properties | ||

| Adsorption Energy (Mg²⁺) | Strongest Interaction | Computational (DFT)[9][10] |

| Adsorption Energy (Na⁺) | Moderate Interaction | Computational (DFT)[9][10] |

| Adsorption Energy (Cl⁻) | Weakest Interaction | Computational (DFT)[9][10] |

Computational Modeling Methodologies

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It is particularly effective for calculating properties related to reactivity, molecular geometry, and intermolecular interactions. For 2-OA, DFT has been employed to study its electronic properties and interactions with various ions, which is crucial for applications in marine coatings and other functional materials.[9][10] Studies show that divalent cations like Mg²⁺ exhibit the strongest interaction with the monomer, significantly altering the HOMO-LUMO gap and stabilizing the system.[9][10][11]

A typical DFT workflow involves optimizing the molecular geometry of the 2-OA monomer and then performing calculations to determine electronic descriptors like HOMO/LUMO energies and electrostatic potential maps. These calculations are foundational for understanding reaction mechanisms, such as chain transfer to monomer reactions in acrylate polymerization.[12][13]

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is ideal for predicting bulk properties of materials by simulating a representative volume of the substance. For acrylates, MD has been used to calculate properties like density, glass transition temperature (Tg), and mechanical characteristics.[8][14] These simulations rely on force fields, such as DREIDING or GAFF, which define the potential energy of the system based on atomic positions.[14][15] By simulating the cooling of an amorphous cell of poly(this compound), for instance, one can predict its Tg by observing the change in the slope of the volume-temperature curve.[8]

Quantitative Structure-Property Relationship (QSPR)

QSPR modeling is a statistical approach that correlates the chemical structure of a molecule with its physicochemical properties.[16] These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, topological) and an experimentally measured property. For acrylates, QSPR models have been successfully developed to predict polymerization kinetics, such as the propagation rate coefficient (kp), for a wide range of monomers from a single unified formula.[5][17] This predictive capability is invaluable for designing new monomers and optimizing polymerization processes without the need for extensive experimentation.

Detailed Computational Protocols

Protocol 1: DFT Calculation of Monomer Electronic Properties

This protocol outlines a typical procedure for calculating the electronic properties of a single this compound monomer using DFT.

-

Molecule Construction:

-

Build the 3D structure of the this compound monomer using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond lengths/angles.

-

-

Conformational Search (Optional but Recommended):

-

Perform a conformational search using a lower-level theory (e.g., a semi-empirical method or molecular mechanics) to identify low-energy conformers, as the long octyl chain allows for significant flexibility.

-

-

Geometry Optimization:

-

Select the lowest-energy conformer as the starting geometry.

-

Perform a full geometry optimization using a selected DFT functional and basis set. A common and robust choice for organic molecules is the M06-2X functional with the 6-31G(d,p) basis set.[13]

-

The optimization calculation should continue until the forces on the atoms and the energy change between steps fall below a defined convergence threshold.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory used for optimization.

-

Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies exist, it indicates a transition state, and the geometry must be further optimized.

-

-

Single-Point Energy Calculation and Property Analysis:

-

Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.

-

From the output of this calculation, extract key electronic properties:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for assessing chemical reactivity.

-

Molecular Orbitals: Visualize the HOMO and LUMO to identify reactive sites.

-

Mulliken or Natural Bond Orbital (NBO) Charges: Analyze the charge distribution across the molecule.

-

Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface to predict sites for electrophilic or nucleophilic attack and non-covalent interactions.[9][18]

-

-

Protocol 2: MD Simulation for Bulk Polymer Density

This protocol describes a general workflow for determining the bulk density of amorphous poly(this compound) via MD simulations.

-

System Setup:

-

Polymer Chain Construction: Generate an atactic poly(this compound) chain of a representative length (e.g., 50 monomer units).

-

Force Field Selection: Choose a suitable all-atom force field. The DREIDING or General Amber Force Field (GAFF) are common choices for acrylic polymers.[14][15] Assign partial charges to the atoms using a validated method (e.g., AM1-BCC).

-

Simulation Box: Construct a cubic simulation box and randomly pack it with multiple polymer chains (e.g., 10-20 chains) to achieve a target density close to the expected experimental value. Apply periodic boundary conditions in all three dimensions.

-

-

Energy Minimization:

-

Perform an energy minimization of the initial system to relax any unfavorable contacts or steric clashes created during the packing process.

-

-

Equilibration:

-

NVT Ensemble (Canonical): Heat the system to a high temperature (e.g., 600 K, well above the experimental Tg) while keeping the volume constant. Run the simulation for a sufficient duration (e.g., 1-2 nanoseconds) to allow the polymer chains to relax and achieve a randomized, molten state.

-

NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble at the same high temperature and a pressure of 1 atm. This allows the simulation box volume to fluctuate and reach an equilibrium density. Run for several nanoseconds until the system density stabilizes.

-

-

Production and Annealing:

-

Simulated Annealing: From the equilibrated high-temperature state, gradually cool the system in a stepwise manner (e.g., decrease temperature by 20 K every 1-2 ns) down to the target temperature (e.g., 298 K).

-

Final Equilibration: Once at the target temperature, run a final NPT equilibration for several nanoseconds to ensure the density has fully converged.

-

-

Data Analysis:

-

The production phase of the simulation is the final NPT run at the target temperature.

-

Calculate the average density of the system over this production trajectory. The standard deviation of the density provides an estimate of the uncertainty in the calculated value. The result can then be compared with the experimental density.

-

References

- 1. addi.ehu.es [addi.ehu.es]

- 2. Biobased Monomer | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 3. univarsolutions.com [univarsolutions.com]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epluschemical.com [epluschemical.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Cl−, Na+ and Mg2+ Adsorption and Electronic Properties on this compound and Isobornyl Acrylate Monomers: A Comprehensive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure–property relationships for the reactivity parameters of acrylate monomers | Scilit [scilit.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Miscibility of 2-Octyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and miscibility of 2-octyl acrylate (B77674), a key monomer in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and drug delivery systems. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, formulation development, and purification processes.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute (in this case, 2-octyl acrylate) that can dissolve in a given amount of a solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are completely soluble in each other.

The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility. This means that substances with similar polarities are more likely to be soluble or miscible in one another. As a long-chain alkyl acrylate, this compound is a relatively nonpolar molecule, which dictates its solubility characteristics in various organic solvents.

Quantitative Solubility and Miscibility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the known behavior of structurally similar long-chain acrylates like n-butyl acrylate and 2-ethylhexyl acrylate, a general solubility profile can be established. These compounds are widely reported to be miscible with most common organic solvents.[1][2][3][4] The data presented in Table 1 is based on this principle of chemical analogy and should be experimentally verified for specific applications. The very low solubility in water is a key characteristic of its hydrophobic nature.[5]

Table 1: Solubility and Miscibility of this compound in Various Solvents

| Solvent Class | Solvent Name | Molecular Formula | Polarity | Solubility/Miscibility of this compound (at 25°C) |

| Alcohols | Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | |

| Isopropanol | C₃H₈O | Polar Protic | Miscible | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Polar Aprotic | Miscible | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Miscible |

| Xylene | C₈H₁₀ | Nonpolar | Miscible | |

| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Cyclohexane | C₆H₁₂ | Nonpolar | Miscible | |

| Ethers | Diethyl Ether | C₄H₁₀O | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | |

| Aqueous | Water | H₂O | Polar Protic | ~0.01 g/L (Slightly Soluble)[5] |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. This data is largely inferred from the behavior of similar long-chain acrylates and should be confirmed experimentally for precise quantitative applications.

Experimental Protocols

Accurate determination of solubility and miscibility is crucial for process development and formulation. The following are detailed methodologies for key experiments.

Protocol for Determining Miscibility (Visual Method)

This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with a solvent.

Objective: To determine if this compound and a given organic solvent are miscible in all proportions.

Materials:

-

This compound (inhibited)

-

Test Solvent

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer

Procedure:

-

Prepare a series of test tubes, each containing a different ratio of this compound to the test solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1 by volume).

-

For each ratio, accurately measure the required volume of this compound and the test solvent using graduated cylinders or pipettes and add them to the corresponding test tube.

-

Securely cap each test tube.

-

Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds.

-

Allow the test tubes to stand undisturbed for at least one hour at a controlled temperature (e.g., 25°C).

-

Visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any phase separation, cloudiness, or precipitation indicates miscibility at that ratio.

-

If a single phase is observed in all ratios, the two liquids are considered miscible.

Caption: Visual Miscibility Assessment Workflow.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a standard method for determining the quantitative solubility of this compound in a solvent. This method is based on the principles described in OECD Guideline 105 for Water Solubility.[6][7][8]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a given temperature.

Materials:

-

This compound (inhibited)

-

Test Solvent

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Micropipettes

-

Evaporating dish or pre-weighed aluminum pan

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The excess is to ensure a saturated solution is formed.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed at the same temperature to let any undissolved solute settle.

-

Centrifuge the vial to further separate the undissolved this compound.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dispense the supernatant into a pre-weighed evaporating dish or aluminum pan.

-

Record the exact weight of the supernatant.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling Point: ~227°C) to avoid loss of the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight of the dish before and after evaporation gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Caption: Gravimetric Solubility Determination Workflow.

Logical Pathway for Solvent Selection

The selection of an appropriate solvent for a process involving this compound depends on several factors, including the desired solubility, the polarity of other components in the system, and process conditions such as temperature and pressure. The following diagram illustrates a logical pathway for solvent selection.

Caption: Solvent Selection Pathway for this compound.

Conclusion

This compound exhibits broad miscibility with a wide range of common organic solvents, a characteristic driven by its predominantly nonpolar alkyl chain. Its solubility in polar solvents is facilitated by the presence of the acrylate ester group. While quantitative data is sparse, the provided qualitative information and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. For critical applications, it is always recommended to perform experimental verification of solubility and miscibility under the specific conditions of use.

References

- 1. BUTYL ACRYLATE - Ataman Kimya [atamanchemicals.com]

- 2. solventis.net [solventis.net]

- 3. solventis.net [solventis.net]

- 4. interchems.com [interchems.com]

- 5. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]

- 6. filab.fr [filab.fr]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. oecd.org [oecd.org]

Navigating the Safety Profile of 2-Octyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 2-octyl acrylate (B77674). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the substance's physicochemical properties, toxicity, and safe handling protocols. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key toxicological experiments are provided. Visual diagrams generated using Graphviz illustrate experimental workflows and the molecular signaling pathway associated with skin sensitization.

Section 1: Physicochemical and Toxicological Profile

2-Octyl acrylate is a combustible liquid that may cause allergic skin reactions and respiratory irritation. It is characterized by a boiling point of approximately 220°C and low water solubility. The toxicological profile of this compound has been evaluated through various studies, the results of which are crucial for establishing safe handling procedures in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C11H20O2 | |

| Molecular Weight | 184.28 g/mol | |

| Boiling Point | ~220°C | |

| Melting Point | < -20°C | |

| Density | 0.8754 g/cm³ | |

| Vapor Pressure | 0.01 mbar at 20°C | |

| Water Solubility | Low (0.01 g/L at 25°C) | |

| Appearance | Colorless to light yellow liquid |

Toxicological Data

The acute toxicity of this compound has been assessed via oral, inhalation, and dermal routes. It is also a known skin and eye irritant and a skin sensitizer. Quantitative toxicological data are summarized in Table 2.

| Toxicity Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity | LD50: > 5000 mg/kg | Rat | Limit Test | |

| Acute Inhalation Toxicity | LC50: > 4.7 mg/l (4 h) | Rat | OECD Guideline 403 | |

| Acute Dermal Toxicity | No data available | - | - | |

| Skin Irritation | Causes skin irritation | Rabbit | - | |

| Eye Irritation | Causes serious eye irritation | Rabbit | - | |

| Skin Sensitization | May cause an allergic skin reaction | - | - |

Section 2: Experimental Protocols for Toxicological Assessment

Detailed methodologies for key toxicological assessments are provided below, based on internationally recognized guidelines.

Acute Oral Toxicity: Limit Test

Objective: To determine the acute oral toxicity of a substance. A limit test is performed to determine if the LD50 is above a certain dose level (e.g., 5000 mg/kg).

Methodology:

-

Animal Selection: Healthy, young adult rats are used.

-

Dose Administration: A single dose of the test substance (e.g., 5000 mg/kg) is administered by gavage to a small group of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity: OECD Guideline 402

Objective: To assess the potential short-term hazards of a chemical substance when exposed through the skin. This test can be conducted as a limit test or a full dose-response study.

Methodology:

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour period.

-

Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded at least weekly.

-

Necropsy: All animals undergo a gross necropsy at the end of the study.

Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).

Skin Sensitization: Adverse Outcome Pathway (AOP)

The process of skin sensitization by a chemical, such as an acrylate, is understood through an Adverse Outcome Pathway (AOP). This pathway outlines the key events that lead from the initial chemical interaction with the skin to the development of an allergic reaction.

The key events in the skin sensitization AOP are:

-

Haptenation: The small chemical molecule (hapten) penetrates the skin and covalently binds to skin proteins, forming a hapten-protein complex.

-

Keratinocyte Activation: The hapten-protein complexes, along with the chemical itself, can cause stress and activation of keratinocytes (the main cells of the epidermis). This leads to the release of pro-inflammatory signaling molecules.

-

Dendritic Cell Activation: Dendritic cells (specialized immune cells in the skin) recognize and internalize the hapten-protein complexes. They become activated and migrate from the skin to the local lymph nodes.

-

T-cell Proliferation and Differentiation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naive T-lymphocytes. This leads to the proliferation and differentiation of allergen-specific T-cells, resulting in sensitization.

Upon subsequent exposure to the same chemical, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.

Caption: Acrylate-induced skin sensitization pathway.

Section 3: Safe Handling and Emergency Procedures

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are required.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly closed when not in use.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

In case of a spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Section 4: Conclusion

This compound is a valuable chemical for various research and development applications. However, its potential to cause skin and eye irritation, as well as allergic skin reactions, necessitates careful handling and strict adherence to safety protocols. By understanding its toxicological profile and implementing the recommended safety measures outlined in this guide, researchers and scientists can minimize the risks associated with its use. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Octyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of 2-octyl acrylate (B77674) and its corresponding polymer, poly(2-octyl acrylate). This document consolidates available data on the thermal behavior of this versatile polymer, offering insights into its performance at elevated temperatures and its degradation pathways. The information presented is crucial for professionals in research and development, particularly in fields where thermal processing or long-term stability of acrylate-based materials is critical.

Introduction to this compound

This compound is an acrylic acid ester characterized by an eight-carbon branched alkyl group. Its polymer, poly(this compound), is a member of the poly(alkyl acrylate) family, which is widely used in the formulation of adhesives, coatings, and drug delivery systems. The thermal stability of these polymers is a critical parameter that dictates their processing conditions and service life in various applications. Understanding the degradation profile is essential for predicting material performance, ensuring product quality, and developing safe and effective products.

Thermal Stability and Degradation Overview

The thermal degradation of poly(alkyl acrylates) is a complex process that is influenced by the structure of the alkyl ester group. For primary poly(alkyl acrylates), such as poly(this compound), degradation typically commences at temperatures above 300°C. The primary degradation products include the corresponding alcohol (2-octanol), olefin (2-octene), carbon dioxide, and various short-chain fragments.

While specific quantitative data for the thermal degradation of poly(this compound) is limited in publicly available literature, extensive research on structurally similar polymers, such as poly(n-butyl acrylate) and poly(2-ethylhexyl acrylate), provides a strong basis for understanding its behavior. Studies on these related polymers indicate that the degradation of primary poly(alkyl acrylates) generally proceeds through a single-stage process. However, some evidence suggests a two-stage degradation mechanism for certain poly(alkyl acrylates), which may also be relevant to poly(this compound).

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data related to the thermal properties of poly(this compound) and its closely related analogs. It is important to note that the thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and the presence of any impurities or additives.

Table 1: Glass Transition Temperature (Tg) of Poly(this compound)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | -44 °C |

Note: The Glass Transition Temperature (Tg) is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Summary of Thermal Degradation Data for Structurally Similar Poly(alkyl acrylates)

| Polymer | Onset Degradation Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Primary Degradation Products | Reference |

| Poly(n-butyl acrylate) | ~315 | Not specified | n-butanol, 1-butene, carbon dioxide, short-chain fragments | [1] |

| Poly(2-ethylhexyl acrylate) | Degradation starts around 300 | Not specified | 2-ethylhexanol, 2-ethylhexene, carbon dioxide, short-chain fragments |

Note: This data is for polymers structurally similar to poly(this compound) and should be considered as indicative of its likely thermal behavior.

Experimental Protocols

The characterization of the thermal stability and degradation profile of poly(this compound) typically involves several analytical techniques. Detailed experimental protocols for the key methods are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common program is to heat from a low temperature (e.g., -80°C) to a temperature above the expected transitions (e.g., 100°C) at a constant rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to the sample relative to the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal degradation of the polymer.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the poly(this compound) sample is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific high temperature (e.g., 600°C) in an inert atmosphere. This rapid heating causes the polymer to decompose into smaller, volatile fragments.

-

GC Separation: The pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" of each component, allowing for their identification by comparison with spectral libraries.

Degradation Mechanisms and Pathways

The thermal degradation of poly(alkyl acrylates) can proceed through several mechanisms, including chain scission and side-group reactions. The following diagrams illustrate the proposed degradation pathways for primary poly(alkyl acrylates) like poly(this compound).

Conclusion

The thermal stability and degradation profile of poly(this compound) are critical considerations for its application in various industries. While specific quantitative data for this polymer remains somewhat limited in the public domain, analysis of its structural analogs provides valuable insights into its expected behavior. The primary degradation pathway involves random chain scission and side-group ester pyrolysis, leading to the formation of 2-octanol, 2-octene, carbon dioxide, and shorter polymer chains. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals to conduct their own thermal analysis of poly(this compound) and related materials, enabling a deeper understanding of their thermal properties and ensuring their optimal use in demanding applications. Further research dedicated specifically to the thermal analysis of poly(this compound) would be beneficial to further refine the quantitative data and fully elucidate its degradation kinetics.

References

An In-depth Technical Guide on the Reactivity Ratios of 2-Octyl Acrylate in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl acrylate (B77674) (2-OA) is a bio-based monomer that is gaining significant attention as a sustainable alternative to petroleum-derived acrylates in the synthesis of polymers for a wide range of applications, including pressure-sensitive adhesives, coatings, and drug delivery systems.[1][2] The performance of copolymers derived from 2-octyl acrylate is critically dependent on their microstructure, which is governed by the relative reactivities of the comonomers. Understanding the reactivity ratios of this compound with various comonomers is therefore essential for designing and synthesizing copolymers with desired properties.